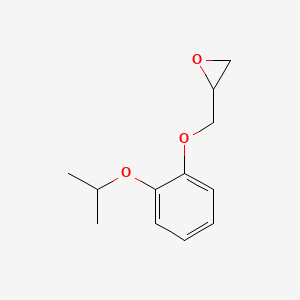
3-(Phenylthio)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Phenylthio)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)propan-1-one is a compound featuring both phenylthio and pyridin-2-ylthio groups attached to a piperidinyl backbone. This compound is noteworthy for its potential biological activities and diverse chemical reactivity, making it a subject of interest in the fields of medicinal chemistry and chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylthio)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)propan-1-one typically involves several steps:
Thioether Formation: : The phenylthio and pyridin-2-ylthio groups can be introduced through nucleophilic substitution reactions.
Piperidine Functionalization: : The piperidine ring can be functionalized through alkylation reactions with halomethylated thioethers.
Final Assembly: : The final product can be obtained by coupling the functionalized piperidine with a propanone derivative under basic or neutral conditions.
Industrial Production Methods
For industrial-scale production, the process may involve continuous-flow synthesis techniques, optimization of reaction conditions for high yield and purity, and the use of efficient catalysts or reagents to minimize byproducts and waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The thioether groups can undergo oxidation to form sulfoxides or sulfones.
Reduction: : The carbonyl group can be reduced to form alcohol derivatives.
Substitution: : Halogenated derivatives can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid for oxidation.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride for reduction.
Substitution Reactions: : Alkyl halides, nucleophiles under basic conditions.
Major Products Formed
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Alcohol derivatives.
Substitution Products: : Various substituted derivatives depending on the nucleophiles used.
Aplicaciones Científicas De Investigación
3-(Phenylthio)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)propan-1-one has applications in several scientific research areas:
Chemistry: : Used as a building block in organic synthesis for creating complex molecules.
Biology: : Potential probe for studying biological pathways involving thioether-containing compounds.
Medicine: : Investigated for potential therapeutic properties due to its unique chemical structure.
Industry: : Potential use in the synthesis of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with biological molecules that can engage with the phenylthio and pyridin-2-ylthio moieties. Its mechanism may involve:
Binding: : To specific enzymes or receptors, modifying their activity.
Pathway Modulation: : Altering signal transduction pathways through molecular interactions.
Inhibition/Activation: : Inhibiting or activating enzymes by occupying active sites or inducing conformational changes.
Comparación Con Compuestos Similares
3-(Phenylthio)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)propan-1-one stands out due to the presence of both phenylthio and pyridin-2-ylthio groups. Similar compounds include:
3-(Phenylthio)-1-(piperidin-1-yl)propan-1-one: : Lacks the pyridin-2-ylthio group, potentially altering its reactivity and biological properties.
1-(4-(Phenylthio)piperidin-1-yl)propan-1-one: : Lacks the pyridin-2-ylthio group, simplifying its structure and possibly its application spectrum.
3-(Phenylthio)-1-(4-(methyl)piperidin-1-yl)propan-1-one: : Features a simpler alkyl group instead of the pyridin-2-ylthio group, which might affect its utility in research and industry.
There you have it—a detailed dive into the world of this compound! What are your thoughts?
Propiedades
IUPAC Name |
3-phenylsulfanyl-1-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS2/c23-20(11-15-24-18-6-2-1-3-7-18)22-13-9-17(10-14-22)16-25-19-8-4-5-12-21-19/h1-8,12,17H,9-11,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQQWCDOQCICJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)C(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![8-(4-chlorobenzoyl)-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2833659.png)

![{2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl N-(4-nitrophenyl)carbamate](/img/structure/B2833662.png)

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2833664.png)
![3-Methyl-7-[(2-methylphenyl)methyl]-8-(1-phenylethylamino)purine-2,6-dione](/img/structure/B2833666.png)

